molecular formula C13H13F5O2Si B14332656 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one CAS No. 106007-78-7

4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one

Cat. No.: B14332656
CAS No.: 106007-78-7
M. Wt: 324.32 g/mol
InChI Key: IUBSUGNYPHCNAI-UHFFFAOYSA-N
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Description

4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is a chemical compound known for its unique structure and properties It features a pentafluorophenyl group attached to a silicon atom, which is further connected to a pent-3-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pentafluorophenylsilane with a suitable enone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and the reaction mixture is maintained at a specific temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pentafluorophenyl derivatives.

Scientific Research Applications

4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to various substrates. The silicon atom provides unique electronic properties that influence the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Dimethyl(tert-butyl)silyl]oxy}pent-3-en-2-one
  • 4-{[Dimethyl(phenyl)silyl]oxy}pent-3-en-2-one
  • 4-{[Dimethyl(trimethylsilyl)silyl]oxy}pent-3-en-2-one

Uniqueness

4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.

Properties

CAS No.

106007-78-7

Molecular Formula

C13H13F5O2Si

Molecular Weight

324.32 g/mol

IUPAC Name

4-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one

InChI

InChI=1S/C13H13F5O2Si/c1-6(19)5-7(2)20-21(3,4)13-11(17)9(15)8(14)10(16)12(13)18/h5H,1-4H3

InChI Key

IUBSUGNYPHCNAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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